2,3-Dichloro-6-nitroquinoxaline
Overview
Description
2,3-Dichloro-6-nitroquinoxaline is a useful research compound. Its molecular formula is C8H3Cl2N3O2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
2,3-Dichloro-6-nitroquinoxaline is a compound that undergoes various chemical reactions, leading to the synthesis of diverse derivatives. Nagarajan et al. (1986) explored its displacement reactions, synthesizing s-triazolo[3,4-a]quinoxaline derivatives. These derivatives are important for further chemical and pharmacological studies. Similarly, Krishnan et al. (2000) conducted studies on the synthesis of mono and dialkoxyquinoxalines from this compound, showcasing its versatility in chemical reactions (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986) (Krishnan, Chowdary, Dubey, Naidu, & Sunkara, 2000).
Use in Dye Synthesis and Textile Industry
Rangnekar and Tagdiwala (1986) reported on the use of derivatives of this compound as fluorescent whiteners for polyester fibers. This application is significant in the textile industry, where such compounds enhance the appearance and quality of fabrics (Rangnekar & Tagdiwala, 1986).
Biological Applications
Studies have also shown the potential biological applications of derivatives of this compound. Taiwo et al. (2021) synthesized quinoxaline-based heterocycles and evaluated their antibacterial properties, finding them effective against various bacterial strains. This indicates a potential use in developing new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Analytical and Imaging Techniques
Silva et al. (2016) utilized derivatives of this compound in the study of digital imaging and image analysis for the characterization of synthetic dyes. This application is crucial in analytical chemistry for understanding the properties and behaviors of complex organic compounds (Silva et al., 2016).
Mechanism of Action
Target of Action
2,3-Dichloro-6-nitroquinoxaline is a compound of interest in the field of organic chemistry . It is often used as a precursor in the synthesis of various quinoxaline derivatives . These derivatives are studied for their diverse chemical properties and potential as intermediates in the production of dyes, pharmaceuticals, and agrochemicals . .
Mode of Action
It is known that the compound is used in the synthesis of various quinoxaline derivatives , which suggests that it may interact with other compounds or catalysts to form new chemical structures.
Biochemical Pathways
As a precursor in the synthesis of various quinoxaline derivatives
Result of Action
As a precursor in the synthesis of various quinoxaline derivatives , it is likely that its primary effect is the formation of these derivatives.
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions may affect its stability.
Safety and Hazards
2,3-Dichloro-6-nitroquinoxaline is classified as a dangerous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
Properties
IUPAC Name |
2,3-dichloro-6-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCUOAQTGDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351044 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-60-4 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichloro-6-nitroquinoxaline in organic synthesis?
A1: this compound is a highly versatile building block in organic synthesis. Its structure allows for diverse chemical transformations, primarily due to the reactivity of the chlorine atoms at positions 2 and 3, and the nitro group at position 6. These groups can be selectively substituted by various nucleophiles, enabling the synthesis of a wide range of substituted quinoxaline derivatives. [, , , , ].
Q2: How can this compound be synthesized efficiently?
A2: A straightforward synthesis of this compound involves a three-step process starting with o-phenylenediamine and diethyl oxalate. Cyclization followed by nitration yields 6-nitro-1,4-dihydroquinoxaline-2,3-dione, which is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method provides this compound in a good overall yield of 79%. []
Q3: What are the potential applications of the compounds derived from this compound?
A4: The derivatives of this compound, particularly the 2,3-disubstituted 6-aminoquinoxalines, show promise as fluorescence derivatization reagents for carboxylic acids. This application stems from the unique fluorescent properties of these compounds. [] Additionally, compounds like 2-methyl-6-(aryl/hetaryl-azo)thiazolo[4,5-b]quinoxalines and 7-(aryl-/hetaryl-azo)[1,4]dioxino[2,3-b]quinoxalines, synthesized from this compound, demonstrate potential use as disperse dyes for polyester fibres, offering a range of colours with good fastness properties. []
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